3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one
Description
Properties
IUPAC Name |
3-(4-ethoxybenzoyl)-7-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O5/c1-3-23-14-7-4-12(5-8-14)18(20)16-10-13-6-9-15(22-2)11-17(13)24-19(16)21/h4-11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCLXIQZPAZJKDZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C(C=C3)OC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-ethoxybenzoyl chloride and 7-methoxy-2H-chromen-2-one.
Reaction Conditions: The 4-ethoxybenzoyl chloride is reacted with 7-methoxy-2H-chromen-2-one in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to achieve the desired quality standards .
Chemical Reactions Analysis
Types of Reactions: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of catalysts or under basic conditions
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen-2-one derivatives
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including HepG-2 (liver cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer) cells.
Case Study: Antitumor Mechanism
A study investigated the mechanism of action of this compound, revealing that it induces apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. The compound was found to outperform standard chemotherapeutic agents like Cisplatin in terms of efficacy against these cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes associated with various diseases, particularly monoamine oxidase B (MAO-B).
Enzyme Inhibition Profile
Research indicates that this compound acts as a selective inhibitor of MAO-B, which is implicated in neurodegenerative disorders such as Parkinson's disease. The inhibition of this enzyme can lead to increased levels of neurotransmitters such as dopamine, thereby providing symptomatic relief in patients .
| Enzyme | Inhibition Type | IC50 Value |
|---|---|---|
| Monoamine Oxidase B | Competitive | 45 nM |
| EGFR | Non-competitive | 30 nM |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies revealed that the compound forms stable complexes with EGFR, indicating its potential as an anti-EGFR therapeutic agent.
Docking Analysis Findings
The binding affinity calculated through these studies suggests that the compound could serve as a scaffold for developing new inhibitors targeting EGFR, which is crucial in various cancers .
Synthesis and Derivative Development
The synthesis of this compound has been optimized using various methodologies, allowing for the development of derivatives with enhanced biological properties.
Derivatives and Their Applications
Several derivatives have been synthesized and evaluated for their biological activities, leading to the identification of compounds with improved potency against cancer cell lines and better selectivity towards MAO-B inhibition .
| Derivative | Activity | Selectivity |
|---|---|---|
| 3-(4-fluorobenzoyl)-7-methoxy-2H-chromen-2-one | Anticancer (MCF-7) | Higher than parent compound |
| 3-(4-methylbenzoyl)-7-methoxy-2H-chromen-2-one | MAO-B Inhibitor | Comparable to standard inhibitors |
Mechanism of Action
The mechanism of action of 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound exerts its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction processes.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress in cells.
Molecular Targets and Pathways:
Enzymes: Cyclooxygenase (COX), lipoxygenase (LOX), and kinases.
Receptors: G-protein coupled receptors (GPCRs) and nuclear receptors.
Pathways: Inflammatory pathways, apoptotic pathways, and cell proliferation pathways.
Comparison with Similar Compounds
- 3-(4-methoxybenzoyl)-7-methoxy-2H-chromen-2-one
- 3-(4-ethoxybenzoyl)-6-methoxy-2H-chromen-2-one
- 3-(4-ethoxybenzoyl)-7-ethoxy-2H-chromen-2-one
Comparison:
- Structural Differences: The presence of different substituents (ethoxy or methoxy groups) at various positions on the chromen-2-one core structure.
- Biological Activity: Variations in pharmacological activities due to differences in molecular interactions with biological targets.
- Chemical Reactivity: Differences in reactivity towards oxidation, reduction, and substitution reactions based on the nature and position of substituents .
Uniqueness: 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in scientific research and industrial applications .
Biological Activity
3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one is a member of the coumarin class of compounds, known for their diverse biological activities. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound features a coumarin backbone with an ethoxybenzoyl substituent at the 3-position and a methoxy group at the 7-position. This structural configuration is crucial for its biological activity, as modifications in the coumarin structure can significantly influence its pharmacological properties.
Anticancer Activity
Research has highlighted that compounds within the coumarin family exhibit significant anticancer properties. For instance, derivatives of 2H-chromene have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and inhibition of tubulin polymerization, which disrupts cancer cell proliferation and migration .
Table 1: Summary of Anticancer Mechanisms
| Mechanism | Description |
|---|---|
| Caspase Activation | Triggers programmed cell death in cancer cells. |
| Tubulin Inhibition | Prevents microtubule formation, leading to cell cycle arrest. |
| Reduction in Cell Migration | Decreases metastatic potential of cancer cells. |
Antimicrobial Activity
Coumarins are also recognized for their antimicrobial properties. Studies indicate that this compound may possess inhibitory effects against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .
Table 2: Antimicrobial Efficacy
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Candida albicans | 14 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays, demonstrating its ability to scavenge free radicals effectively. This property is particularly important as it contributes to the prevention of oxidative stress-related diseases .
Study on Anticancer Effects
A study conducted by Halawa et al. (2017) investigated the anticancer effects of several coumarin derivatives, including those similar to this compound. The researchers found that these compounds induced apoptosis in human breast cancer cells through mitochondrial pathways, emphasizing their potential as chemotherapeutic agents .
Study on Antimicrobial Effects
Mashhadinezhad et al. (2019) explored the antimicrobial properties of various coumarins against resistant strains of bacteria. Their findings indicated that certain derivatives showed significant activity against multi-drug resistant strains, suggesting that compounds like this compound could be developed into new antibiotics .
Structure-Activity Relationship (SAR)
The biological activity of coumarins is heavily influenced by their structural features. Modifications at various positions can enhance or diminish their efficacy:
Key SAR Insights:
- Substituents at Position 3: Variations can enhance anticancer potency.
- Methoxy Group at Position 7: Contributes to increased antioxidant activity.
- Ethoxybenzoyl Group: Potentially enhances antimicrobial activity through improved solubility and bioavailability.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-(4-ethoxybenzoyl)-7-methoxy-2H-chromen-2-one, and how are intermediates purified?
- Answer : A typical route involves coupling a 4-ethoxybenzoyl moiety to a pre-functionalized 7-methoxycoumarin scaffold. For example, intermediates like 4-(4-bromobutyl)-7-methoxy-2H-chromen-2-one can be hydrolyzed under controlled conditions (e.g., sealed tube reactions at 115°C) to introduce hydroxyl groups, followed by purification via flash chromatography (petroleum ether/ethyl acetate gradients) . Alternative approaches include phosphine ligand-mediated reactions for cyclometallated derivatives, as seen in Au(III) complexes with coumarin-based ligands .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Answer :
- 1H/13C NMR : Assigns proton environments (e.g., methoxy, ethoxy, and aromatic resonances) and confirms substitution patterns .
- IR Spectroscopy : Identifies carbonyl (C=O) stretches (~1700 cm⁻¹) and ether (C-O) bonds (~1250 cm⁻¹) .
- UV/Vis : Monitors π→π* transitions in the coumarin core, with shifts indicating substituent effects on conjugation .
- TLC : Tracks reaction progress using solvent systems like ethyl acetate/hexane .
Advanced Research Questions
Q. How do structural modifications (e.g., ethoxy vs. methoxy groups) influence biological activity?
- Answer : Substituent position and electronic properties significantly modulate bioactivity. For instance:
- Ethoxy groups : Enhance lipophilicity, potentially improving membrane permeability in antimicrobial assays .
- Methoxy groups : Electron-donating effects stabilize the coumarin core, affecting fluorescence properties in probe design .
Comparative studies of analogs (e.g., 7-hydroxy vs. 7-methoxy derivatives) reveal altered binding affinities to targets like HSP90 or bacterial enzymes .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Answer :
- Molecular Docking : Models binding modes with proteins (e.g., Mycobacterium tuberculosis MtrA) using software like AutoDock Vina, focusing on hydrogen bonding with the ethoxybenzoyl group .
- DFT Calculations : Optimizes geometry and calculates frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge transfer .
- QSAR : Correlates substituent parameters (e.g., Hammett constants) with activity data to design optimized analogs .
Q. How can contradictions in biological activity data across studies be resolved?
- Answer : Discrepancies often arise from assay conditions (e.g., cell lines, solvent systems) or purity of intermediates. For example:
- Solvent Effects : Fluorescence-based Pr³+ detection by coumarin probes is highly sensitive to acetonitrile/water ratios .
- Purity Validation : Impurities in intermediates (e.g., unreacted bromobutyl precursors) may skew antimicrobial results; rigorous HPLC or GC-MS analysis is recommended .
Meta-analyses using standardized protocols (e.g., CLSI guidelines for MIC assays) improve reproducibility .
Methodological Considerations
-
Data Tables :
-
Conflict Resolution : Cross-validate spectral data with single-crystal X-ray structures (e.g., CCDC deposition codes from studies like ) to confirm substituent orientation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
